molecular formula C29H21N5O4S B11593568 (5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11593568
M. Wt: 535.6 g/mol
InChI Key: JCECEWIDSPWSNI-XYGWBWBKSA-N
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Description

The compound (5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the 1,4-benzodioxin and pyrazole rings, followed by the introduction of the phenyl and methoxyphenyl groups. The final step usually involves the formation of the triazolo[3,2-b][1,3]thiazol-6-one ring system under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy and benzodioxin groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions may introduce new functional groups, such as halogens or alkyl chains, at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s potential bioactivity is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its complex structure may interact with biological targets in ways that could lead to new treatments for various diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as changes in cell signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-HYDROXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • **(5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-CHLOROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and ring systems. This structure provides it with distinct chemical and biological properties that may not be present in similar compounds. For example, the methoxy group may enhance its solubility or bioavailability, while the benzodioxin ring could contribute to its binding affinity for certain targets.

Properties

Molecular Formula

C29H21N5O4S

Molecular Weight

535.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H21N5O4S/c1-36-22-10-6-5-9-21(22)27-30-29-34(32-27)28(35)25(39-29)16-19-17-33(20-7-3-2-4-8-20)31-26(19)18-11-12-23-24(15-18)38-14-13-37-23/h2-12,15-17H,13-14H2,1H3/b25-16-

InChI Key

JCECEWIDSPWSNI-XYGWBWBKSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7)SC3=N2

Origin of Product

United States

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